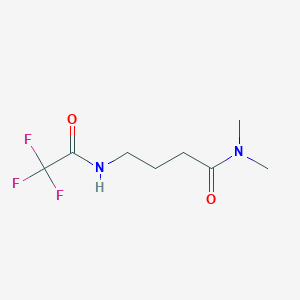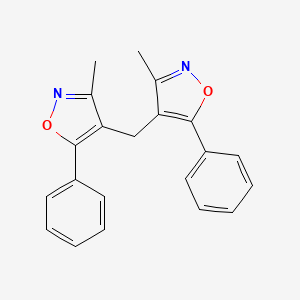
4,4'-Methylenebis(3-methyl-5-phenyl-1,2-oxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenebis(3-methyl-5-phenyl-1,2-oxazole) is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by two oxazole rings connected by a methylene bridge, with methyl and phenyl substituents on the oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(3-methyl-5-phenyl-1,2-oxazole) typically involves the reaction of 3-methyl-5-phenyl-1,2-oxazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking the two oxazole rings. The general reaction conditions include:
Reagents: 3-methyl-5-phenyl-1,2-oxazole, formaldehyde
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Solvent: Typically an organic solvent such as ethanol or methanol
Temperature: Room temperature to moderate heating (25-60°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and more efficient separation and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Methylenebis(3-methyl-5-phenyl-1,2-oxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl or methyl groups.
Aplicaciones Científicas De Investigación
4,4’-Methylenebis(3-methyl-5-phenyl-1,2-oxazole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4,4’-Methylenebis(3-methyl-5-phenyl-1,2-oxazole) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4,4’-Methylenebis(3-methyl-5-phenyl-1,2-oxazole) can be compared with other similar compounds, such as:
4,4’-Methylenebis(phenyl isocyanate): Used in the production of polyurethane foams and coatings.
4,4’-Methylenebis(N-phenylmaleimide): Utilized in curing agents for polymers.
4,4’-Methylenebis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
The uniqueness of 4,4’-Methylenebis(3-methyl-5-phenyl-1,2-oxazole) lies in its specific structural features and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
Propiedades
Número CAS |
84198-58-3 |
|---|---|
Fórmula molecular |
C21H18N2O2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
3-methyl-4-[(3-methyl-5-phenyl-1,2-oxazol-4-yl)methyl]-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C21H18N2O2/c1-14-18(20(24-22-14)16-9-5-3-6-10-16)13-19-15(2)23-25-21(19)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3 |
Clave InChI |
WQFYJBMZDDVDOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1CC2=C(ON=C2C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-([1,1'-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole](/img/structure/B14407129.png)
![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)


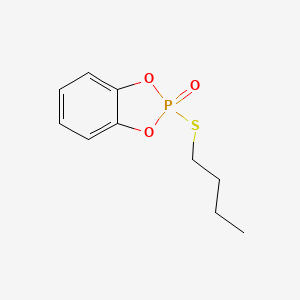
![Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]-](/img/structure/B14407150.png)
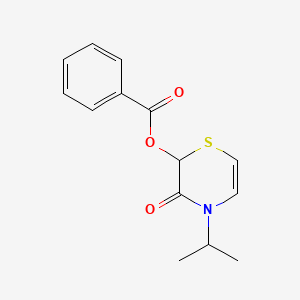

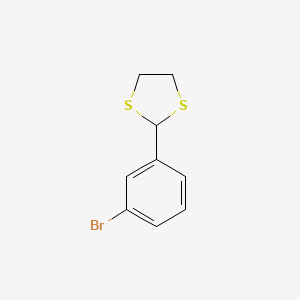
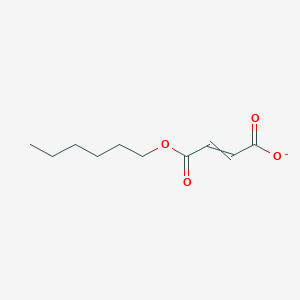
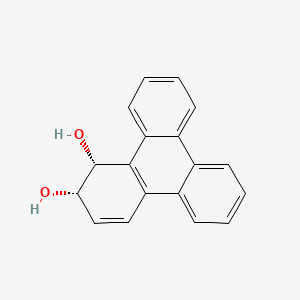
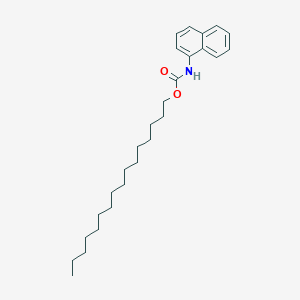
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate](/img/structure/B14407188.png)
